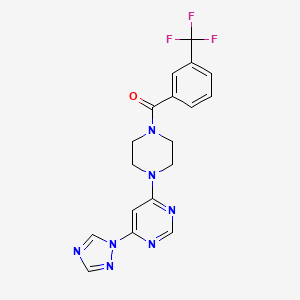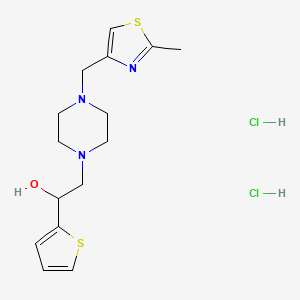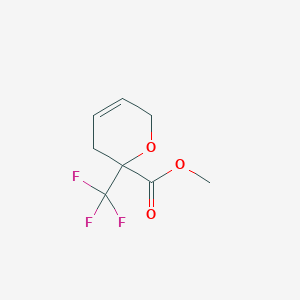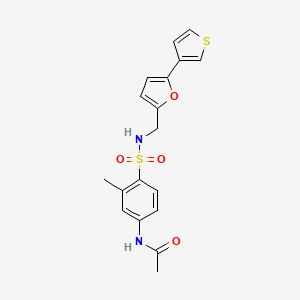
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been found to exhibit significant biological activity, making it an interesting target for drug development.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
“N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide” and its derivatives have shown significant promise in the field of antibacterial research. These compounds exhibit potent activity against both Gram-negative and Gram-positive bacteria . The unique structure of the thiazole ring, combined with the sulfonamide group, contributes to their effectiveness. This makes them valuable candidates for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Anti-Inflammatory Properties
The anti-inflammatory properties of thiazole derivatives make them potential therapeutic agents for treating inflammation-related disorders . The compounds can inhibit key enzymes involved in the inflammatory process, such as cyclooxygenases (COX-1 and COX-2), which are critical targets for nonsteroidal anti-inflammatory drugs (NSAIDs). This application is particularly relevant for designing new drugs with fewer side effects than current NSAIDs.
Analgesic Effects
Thiazole derivatives have also been explored for their analgesic effects, providing pain relief without the addictive properties of opioids . This is crucial for pain management, especially for chronic conditions where long-term medication is required. The development of non-addictive analgesics is a significant step forward in pharmaceutical research.
Anticancer Activity
Research has indicated that thiazole derivatives can play a role in cancer treatment by targeting various pathways involved in cancer cell proliferation . Their ability to modulate signaling pathways and potentially inhibit tumor growth makes them interesting candidates for further research in oncology.
Antifungal Activity
The structural complexity of thiazole derivatives gives them the potential to combat fungal infections . With the increasing incidence of antifungal resistance, there is a pressing need for new antifungal agents. Thiazole derivatives could provide a new avenue for antifungal drug development.
Anti-Tuberculous Activity
Given the global health burden of tuberculosis, thiazole derivatives that exhibit anti-tuberculous activity represent a significant advancement . They offer a potential for the development of new treatments that could be more effective against drug-resistant strains of Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c15-18(16,10-1-2-10)13-9-3-6-14(7-4-9)11-12-5-8-17-11/h5,8-10,13H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSJAYSGYLPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2765220.png)

![(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride](/img/no-structure.png)

![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)

![6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765233.png)

![N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B2765236.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)
